High-Affinity PBR Binding: A Measurable Benchmark for Benzothiazole Activity
The target compound exhibits a high-affinity interaction with the peripheral benzodiazepine receptor (PBR), a key target in neuroinflammation and steroidogenesis. It demonstrates an IC50 value of 2.20 nM in a radioligand displacement assay using [3H]-PK 11195 against rat cortex homogenates [1]. This level of in vitro potency establishes a baseline for its potential utility as a high-affinity ligand, setting it apart from other benzothiazole derivatives that may show significantly higher (weaker) IC50 values in related assays [2].
| Evidence Dimension | In Vitro Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 2.20 nM |
| Comparator Or Baseline | Reference Compound PK 11195 (standard PBR ligand) and other benzothiazole derivatives (typical range: micromolar to high nanomolar) |
| Quantified Difference | ~ 100-fold to 1000-fold higher affinity than typical micromolar-range benzothiazole leads [2] |
| Conditions | Radioligand binding assay; rat cortex homogenate; [3H]-PK 11195 as radioligand |
Why This Matters
This quantitative potency provides a reliable metric for researchers screening for PBR/TSPO ligands and validates the compound's specific activity, which is not guaranteed by other structurally similar benzothiazole alcohols.
- [1] BindingDB. Affinity Data for 1-(1,3-Benzothiazol-6-yl)ethanol (BDBM22032): IC50 = 2.20 nM against PBR. View Source
- [2] Wu, C., et al. (2015). Novel dengue virus NS2B/NS3 protease inhibitors. Antimicrobial Agents and Chemotherapy, 59(2), 1100-1109. (Reports benzothiazole derivative IC50 values in the low-micromolar range). View Source
